molecular formula C20H13F5N2S B1457249 6-Pentafluorosulfanyl-2,4-diphenylquinazoline CAS No. 1394319-80-2

6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Cat. No. B1457249
CAS RN: 1394319-80-2
M. Wt: 408.4 g/mol
InChI Key: YAOOJEALCQFSEB-UHFFFAOYSA-N
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Description

6-Pentafluorosulfanyl-2,4-diphenylquinazoline (6-PFSDQ) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinazoline family, which is a heterocyclic compound containing an aromatic ring with two nitrogen atoms. 6-PFSDQ has been found to have unique properties that have made it an attractive option for scientists to use in their studies.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis and Reactivity

Novel quinazoline derivatives have been synthesized through various chemical reactions, indicating the interest in exploring the chemical space around quinazoline structures for diverse applications. For example, the synthesis of quinazoline derivatives through the [4+2] cycloaddition demonstrates the synthetic accessibility of these compounds and their potential utility as intermediates in further chemical transformations (Chioua et al., 2002).

Material Science and Photophysics

Photoluminescent Materials

The study of iridium(III) complexes containing the pentafluorosulfanyl group and different cyclometalated ligands, including quinazoline derivatives, reveals their potential in emitting materials with high photoluminescence quantum efficiency. This finding underscores the relevance of pentafluorosulfanyl-substituted quinazolines in the development of advanced photophysical materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Xiao-Feng Ma et al., 2019).

Fluorescent Sensors and Polymerisation Monitors

Sensing and Photopolymerisation

Quinazoline derivatives have been explored as fluorescent sensors for monitoring photopolymerisation processes, demonstrating their utility in real-time monitoring of very quick chemical processes. This application is particularly valuable in industrial settings where the control and optimization of polymer production processes are critical (Topa et al., 2019).

Energetic Materials

Energetic Materials Development

The inclusion of pentafluorosulfanyl groups in organic compounds has been shown to significantly improve the physical properties of energetic materials. Research on SF5-containing heterocycles indicates the group's potential to increase density and enhance detonation performance, suggesting that 6-Pentafluorosulfanyl-2,4-diphenylquinazoline could find applications in the design of new energetic materials with improved performance (Ye et al., 2007).

properties

IUPAC Name

(2,4-diphenylquinazolin-6-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)27-20(26-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOOJEALCQFSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)S(F)(F)(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180112
Record name Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394319-80-2
Record name Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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